1-Isobutyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one oxime
1-Isobutyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one oxime
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0979353
InChI:
InChI=1S/C13H23N3O/c1-10(2)5-13-8-15-3-4-16(9-13)7-11(6-15)12(13)14-17/h10-11,17H,3-9H2,1-2H3/b14-12-
SMILES:
CC(C)CC12CN3CCN(C1)CC(C3)C2=NO
Molecular Formula:
C13H23N3O
Molecular Weight:
237.34 g/mol
1-Isobutyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one oxime
CAS No.:
Cat. No.: VC0979353
Molecular Formula: C13H23N3O
Molecular Weight: 237.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H23N3O |
|---|---|
| Molecular Weight | 237.34 g/mol |
| IUPAC Name | (NZ)-N-[1-(2-methylpropyl)-3,6-diazatricyclo[4.3.1.13,8]undecan-9-ylidene]hydroxylamine |
| Standard InChI | InChI=1S/C13H23N3O/c1-10(2)5-13-8-15-3-4-16(9-13)7-11(6-15)12(13)14-17/h10-11,17H,3-9H2,1-2H3/b14-12- |
| Standard InChI Key | MCGCWNGBOJJTEP-OWBHPGMISA-N |
| Isomeric SMILES | CC(C)CC1\2CN3CCN(C1)CC(C3)/C2=N/O |
| SMILES | CC(C)CC12CN3CCN(C1)CC(C3)C2=NO |
| Canonical SMILES | CC(C)CC12CN3CCN(C1)CC(C3)C2=NO |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator